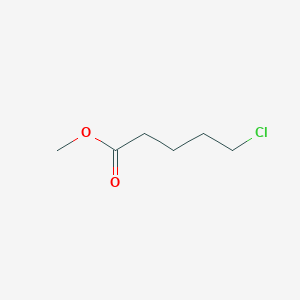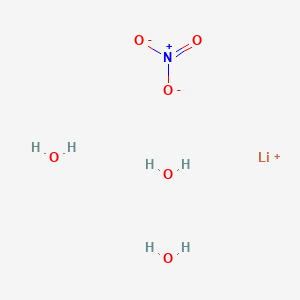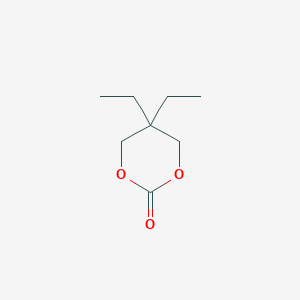
5,5-Diethyl-1,3-dioxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-1,3-dioxan-2-one is a cyclic carbonate compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been widely studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of 5,5-Diethyl-1,3-dioxan-2-one is not fully understood. However, it is believed that the cyclic carbonate ring can undergo ring-opening reactions in the presence of nucleophiles such as water, alcohols, and amines. This property has been utilized in the synthesis of various compounds such as polycarbonates and drug delivery systems.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5,5-Diethyl-1,3-dioxan-2-one are still being studied. However, it has been shown to have low toxicity and biocompatibility, making it a promising candidate for drug delivery applications. It has also been shown to have good biodegradability, which is important for reducing environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,5-Diethyl-1,3-dioxan-2-one in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are numerous future directions for the research and development of 5,5-Diethyl-1,3-dioxan-2-one. One potential direction is the synthesis of new compounds using 5,5-Diethyl-1,3-dioxan-2-one as a building block. Another direction is the optimization of the synthesis method to improve the yield and purity of 5,5-Diethyl-1,3-dioxan-2-one. Additionally, further studies on the biochemical and physiological effects of 5,5-Diethyl-1,3-dioxan-2-one are needed to fully understand its potential applications in drug delivery and other fields.
Synthesemethoden
The synthesis of 5,5-Diethyl-1,3-dioxan-2-one can be achieved through various methods. One of the most common methods is the reaction of ethyl vinyl ether with carbon dioxide using a catalyst such as tetrabutylammonium bromide. Another method involves the reaction of ethylene oxide with carbon dioxide in the presence of a catalyst such as sodium methoxide. The yield of 5,5-Diethyl-1,3-dioxan-2-one can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
5,5-Diethyl-1,3-dioxan-2-one has been widely studied for its potential applications in various fields. In materials science, it has been used as a monomer to synthesize polycarbonates, which have excellent mechanical properties and can be used in the production of various products such as automotive parts, electronic devices, and medical equipment. In organic chemistry, it has been used as a building block to synthesize various compounds such as cyclic carbonates, lactones, and esters. In biochemistry, it has been studied for its potential as a drug delivery agent due to its biocompatibility and biodegradability.
Eigenschaften
CAS-Nummer |
13423-63-7 |
|---|---|
Produktname |
5,5-Diethyl-1,3-dioxan-2-one |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
5,5-diethyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)5-10-7(9)11-6-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
JJCRWNPMISIXJF-UHFFFAOYSA-N |
SMILES |
CCC1(COC(=O)OC1)CC |
Kanonische SMILES |
CCC1(COC(=O)OC1)CC |
Andere CAS-Nummern |
13423-63-7 |
Synonyme |
5,5-diethyl-1,3-dioxan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



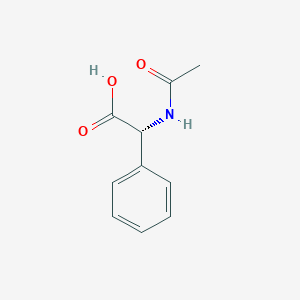

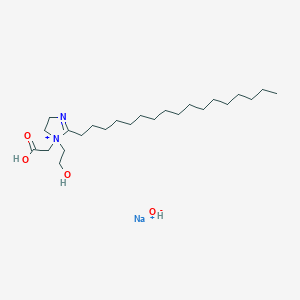
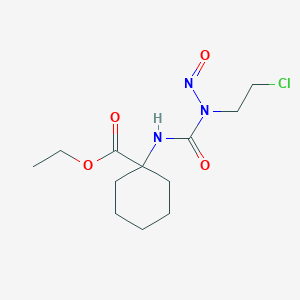

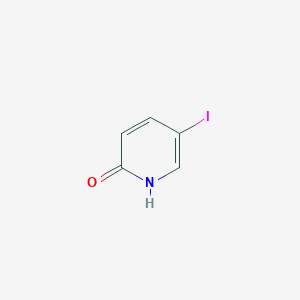
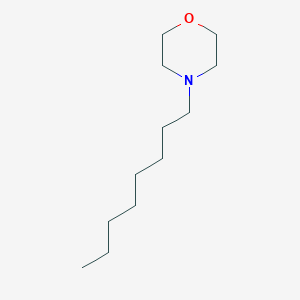
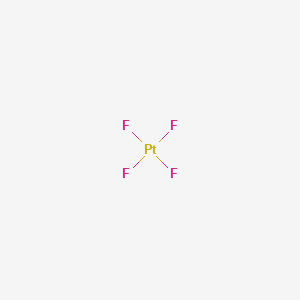
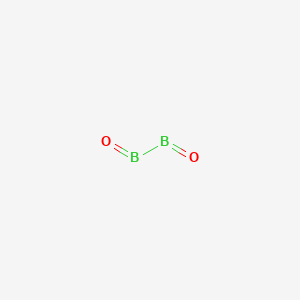

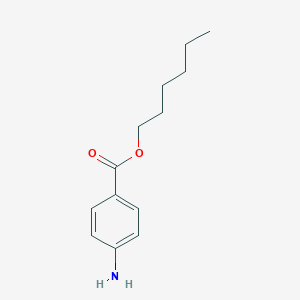
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
